tert-butyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
tert-butyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-1-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Attachment of the Tert-butyl Ester Group: This is typically achieved through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization and esterification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
tert-butyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-1-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is similar in structure and is used in the synthesis of biologically active natural products.
2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol: Another compound with similar functional groups, used in various chemical applications.
Uniqueness
tert-butyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
836646-50-5 |
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Molecular Formula |
C23H24N4O2 |
Molecular Weight |
388.5g/mol |
IUPAC Name |
tert-butyl 2-amino-1-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H24N4O2/c1-14-9-11-15(12-10-14)13-27-20(24)18(22(28)29-23(2,3)4)19-21(27)26-17-8-6-5-7-16(17)25-19/h5-12H,13,24H2,1-4H3 |
InChI Key |
FBGIPQGINBJNME-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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